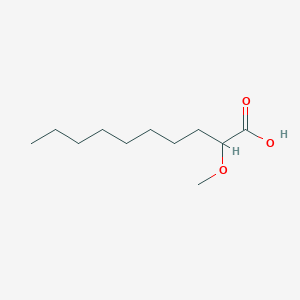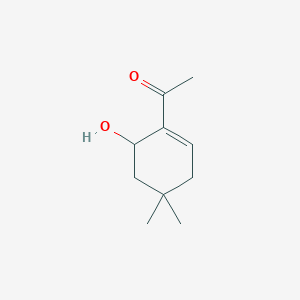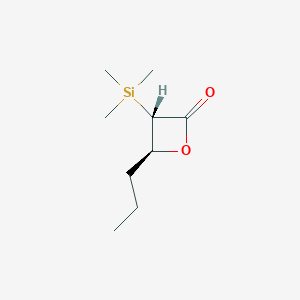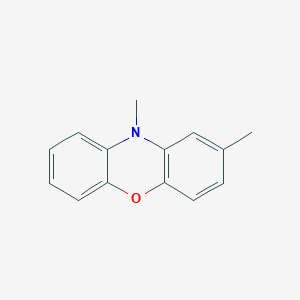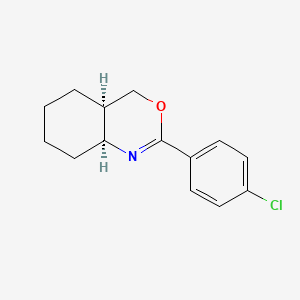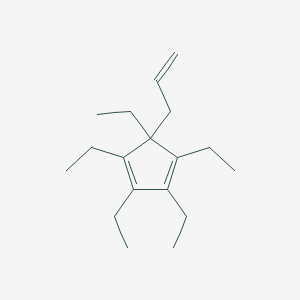
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- is an organic compound belonging to the class of cyclopentadienes This compound features a cyclopentadiene ring substituted with five ethyl groups and one propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the alkylation process.
Another approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by subsequent alkylation steps to introduce the ethyl and propenyl groups. This method allows for greater control over the substitution pattern and can be optimized for higher yields.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- often involves large-scale alkylation reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, and allow for efficient production of the compound. The use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups onto the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- involves its interaction with molecular targets through its reactive functional groups. The compound can form coordination complexes with metal ions, facilitating catalytic processes. Its propenyl group can undergo addition reactions, while the ethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-: Similar structure but with methyl groups instead of ethyl and propenyl groups.
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-5-(2-propenyl)-: Similar structure but with methyl groups instead of ethyl groups.
Cyclopentadiene: The parent compound with no substituents.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
67531-01-5 |
|---|---|
Molekularformel |
C18H30 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentaethyl-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C18H30/c1-7-13-18(12-6)16(10-4)14(8-2)15(9-3)17(18)11-5/h7H,1,8-13H2,2-6H3 |
InChI-Schlüssel |
VWGCONBXSUXNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(C(=C1CC)CC)(CC)CC=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


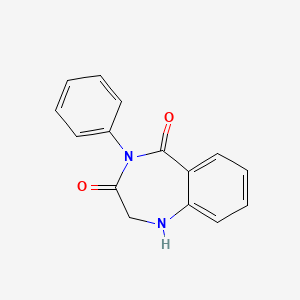


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)


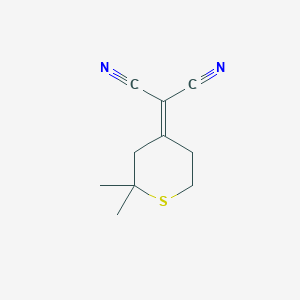
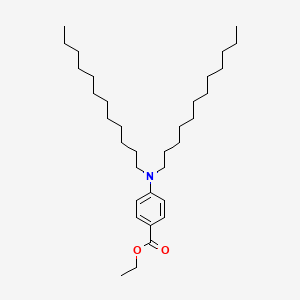
oxophosphanium](/img/structure/B14473122.png)
